molecular formula C29H33N5O B14161025 2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848753-22-0

2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14161025
CAS No.: 848753-22-0
M. Wt: 467.6 g/mol
InChI Key: MSRFZTJHHNTJIV-UHFFFAOYSA-N
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Description

2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butylphenyl group: This step often involves a substitution reaction where a butyl group is introduced to the phenyl ring.

    Attachment of the cyclohexenyl ethyl group: This can be done through a coupling reaction, such as a Heck or Suzuki coupling.

    Final functionalization: The amino and carboxamide groups are introduced in the final steps through amination and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

848753-22-0

Molecular Formula

C29H33N5O

Molecular Weight

467.6 g/mol

IUPAC Name

2-amino-1-(4-butylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H33N5O/c1-2-3-9-21-14-16-22(17-15-21)34-27(30)25(29(35)31-19-18-20-10-5-4-6-11-20)26-28(34)33-24-13-8-7-12-23(24)32-26/h7-8,10,12-17H,2-6,9,11,18-19,30H2,1H3,(H,31,35)

InChI Key

MSRFZTJHHNTJIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CCCCC5)N

Origin of Product

United States

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